8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Structural Overview and IUPAC Nomenclature
The compound 8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene features a bicyclo[3.2.1]oct-2-ene core modified with a methyl group at the 8-position and a pinacol boronate ester at the 3-position. Its IUPAC name systematically describes this structure:
- Bicyclo[3.2.1]oct-2-ene : A fused bicyclic system with bridgehead carbons at positions 1 and 5.
- 8-methyl-8-aza : A methyl-substituted nitrogen atom at position 8.
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) : A boronic ester group derived from pinacol (2,3-dimethyl-2,3-butanediol) attached at position 3.
Key molecular parameters include:
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₂₄BNO₂ | |
| Molecular weight | 249.16 g/mol | |
| SMILES notation | CN1C2C=C(B3OC(C)(C)C(C)(C)O3)CC1CC2 |
The bicyclic framework introduces rigidity, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions.
Historical Context and Development
First reported in 2012 (PubChem CID 57608110), this compound emerged alongside advances in organoboron chemistry, particularly in catalytic borylation methodologies. Its synthesis typically involves palladium-catalyzed coupling of bicyclic triflates with bis(pinacolato)diboron, as demonstrated in protocols yielding 79–90% efficiency. The development reflects broader trends in leveraging boronic esters as stable intermediates for constructing complex pharmaceuticals.
Classification within Organoboron Chemistry
This compound belongs to the boronate ester subclass of organoboron compounds, characterized by a boron atom bonded to two oxygen atoms from a diol (pinacol) and one carbon from the bicyclic system. Key classification features include:
- Electrophilic boron center : Participates in transmetalation during cross-coupling reactions.
- Steric protection : The pinacol group and bicyclic framework prevent undesired protodeboronation.
- Hybridization : The sp²-hybridized boron atom facilitates conjugation with the adjacent olefin.
Comparatively, it shares structural motifs with allylboronates but differs in the constrained bicyclic geometry, which enhances stereochemical control in synthetic applications.
Registration and Identification Parameters
Official identifiers and spectral data for the compound include:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1779539-89-7 | |
| PubChem CID | 57608110 | |
| InChIKey | VMFYNGPXDWTHCY-UHFFFAOYSA-N | |
| Characteristic NMR (¹³C) | δ 24.6–25.9 (pinacol CH₃), 83.2 (B–O) |
The compound’s purity (>97%) and stability under inert conditions make it suitable for catalytic applications.
Relationship to Tropane Alkaloid Frameworks
The 8-azabicyclo[3.2.1]octane skeleton mirrors the core structure of tropane alkaloids such as tropinone and scopolamine. Key parallels include:
- Bicyclic geometry : The nitrogen bridgehead mimics bioactive alkaloids’ conformational constraints.
- Functionalization potential : The boronate ester at C3 offers a handle for modular derivatization, akin to hydroxyl or ketone groups in natural alkaloids.
This structural mimicry positions the compound as a synthetic intermediate for hybrid molecules combining boron-based reactivity with tropane bioactivity.
Properties
IUPAC Name |
8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO2/c1-13(2)14(3,4)18-15(17-13)10-8-11-6-7-12(9-10)16(11)5/h8,11-12H,6-7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFYNGPXDWTHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reagents and Conditions
- Starting Material: tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate or related triflate derivatives.
- Boron Source: Bis(pinacolato)diboron (B2pin2).
- Catalyst: Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex (PdCl2(dppf)) often as its dichloromethane adduct.
- Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf).
- Base: Potassium acetate (KOAc).
- Solvent: 1,4-Dioxane.
- Temperature: Typically 80 °C.
- Atmosphere: Inert (argon or nitrogen).
- Reaction Time: 3 to 16 hours depending on scale and conditions.
Detailed Preparation Protocols and Research Findings
The following table summarizes key experimental conditions and yields reported in multiple studies and product datasheets:
| Entry | Starting Material Amount | Boron Source Amount | Catalyst & Ligand Loading | Base Amount | Solvent & Volume | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 10.1 g (28.4 mmol) tert-butyl triflate derivative | 8.7 g (34.1 mmol) B2pin2 | PdCl2(dppf)·CH2Cl2 (1.4 g, 1.7 mmol), dppf (1 g, 1.8 mmol) | KOAc (8.4 g, 85.3 mmol) | 170 mL 1,4-dioxane | 80 °C | 16 h | 90% | Argon atmosphere, column chromatography purification |
| 2 | 100 mg (0.28 mmol) tert-butyl triflate derivative | 85 mg (0.36 mmol) B2pin2 | PdCl2(dppf)·CH2Cl2 (7 mg, 0.01 mmol), dppf (5 mg, 0.01 mmol) | KOAc (82 mg, 0.84 mmol) | 2 mL 1,4-dioxane | 80 °C | 3 h | 89% | Degassed solution, filtration over celite, FCC purification |
| 3 | 9.8 g (27.4 mmol) tert-butyl triflate derivative | 10.4 g (40.9 mmol) B2pin2 | PdCl2(dppf)·CH2Cl2 (1.15 g, 1.4 mmol), dppf (776 mg, 1.4 mmol) | KOAc (5.4 g, 55 mmol) | 100 mL 1,4-dioxane | 80 °C | 16 h | 79% | Nitrogen atmosphere, silica gel column chromatography |
| 4 | 10 g (28 mmol) Example 223A (triflate) | 7.82 g (30.8 mmol) B2pin2 | PdCl2(dppf)·CH2Cl2 (1.024 g, 1.399 mmol), dppf (7.42 g, 76 mmol) | KOAc (7.42 g, 76 mmol) | 500 mL 1,4-dioxane | 80 °C | Overnight | Not specified | Argon degassing, flash chromatography purification |
These data indicate a robust and reproducible palladium-catalyzed borylation method with yields ranging from 79% to 90% under mild heating and inert atmosphere conditions.
Reaction Mechanism Insights
The palladium-catalyzed borylation proceeds via:
- Oxidative addition of the palladium(0) species into the C–O triflate bond of the bicyclic substrate.
- Transmetalation with bis(pinacolato)diboron activated by potassium acetate.
- Reductive elimination to form the C–B bond, yielding the boronate ester product.
The use of 1,4-dioxane as solvent and potassium acetate as base facilitates smooth transmetalation and stabilizes the catalytic cycle. The dppf ligand stabilizes the palladium catalyst and enhances reactivity and selectivity.
Purification and Characterization
- After reaction completion, the mixture is cooled and diluted with ethyl acetate.
- Washing steps include water and brine washes to remove inorganic residues.
- Drying over anhydrous magnesium sulfate or sodium sulfate.
- Concentration under reduced pressure.
- Purification by silica gel column chromatography using gradients of ethyl acetate and hexanes or heptanes.
- Final product typically obtained as a colorless oil or solid with high purity.
NMR spectroscopic data confirm the structure, showing characteristic signals for the bicyclic framework and the tetramethyl dioxaborolane moiety.
Summary Table of Preparation Parameters
| Parameter | Typical Value / Range |
|---|---|
| Catalyst | PdCl2(dppf)·CH2Cl2 |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Boron Source | Bis(pinacolato)diboron (B2pin2) |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C (occasionally up to 100 °C) |
| Reaction Time | 3 to 16 hours |
| Atmosphere | Argon or nitrogen (inert) |
| Yield | 79–90% |
| Purification | Silica gel chromatography |
Additional Notes
- The reaction is sensitive to moisture and oxygen; therefore, inert atmosphere techniques are essential.
- Reaction times and catalyst loadings can be optimized depending on scale.
- The tert-butyl protecting group on the nitrogen is often retained during borylation and can be removed in subsequent steps if needed.
- Variations include the use of ionic liquids or alternative ligands to potentially improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the dioxaborolane group to other boron-containing functional groups.
Substitution: The compound can participate in substitution reactions, where the dioxaborolane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals and materials.
Scientific Research Applications
Organic Synthesis
The compound is utilized as a reagent in organic synthesis due to its ability to undergo various chemical reactions:
- Borylation Reactions : It can facilitate the borylation of benzylic C-H bonds in the presence of palladium catalysts. This process is crucial for forming pinacol boronate derivatives, which are valuable intermediates in organic synthesis .
Medicinal Chemistry
The azabicyclic structure is significant in medicinal chemistry for developing new pharmaceuticals:
- Drug Development : The compound serves as a scaffold for synthesizing potential drug candidates that target specific biological pathways. Its boron-containing moiety enhances the interaction with biological targets, improving efficacy and selectivity .
Catalysis
The compound's unique structure allows it to act as a catalyst or ligand in various reactions:
- Transition Metal Catalysis : It can be used in hydroboration reactions of alkenes and alkynes, facilitating the formation of organoboron compounds that are essential in cross-coupling reactions .
Case Study 1: Borylation of Alkylbenzenes
In a study focusing on the application of this compound for borylation reactions, researchers demonstrated its effectiveness in selectively modifying alkylbenzenes under mild conditions using palladium catalysts. The resulting products showed enhanced reactivity towards further functionalization, illustrating the compound's utility in synthetic pathways.
Case Study 2: Asymmetric Hydroboration
Another significant application involved using this compound in asymmetric hydroboration of 1,3-enynes. The reaction produced chiral allenyl boronates with high enantioselectivity, showcasing its potential in synthesizing chiral intermediates for pharmaceuticals .
Data Table: Comparison of Reactions Involving 8-Methyl Compound
Mechanism of Action
The mechanism of action of 8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Key Observations :
- Ethyl vs. Methyl : The ethyl analog () exhibits a 0.01 g/mol increase in molecular weight but comparable reactivity in cross-coupling. Its larger size may improve blood-brain barrier penetration in neuroimaging applications .
- Boc Protection : The Boc analog () is 72 g/mol heavier due to the tert-butyl group. This modification prevents unwanted side reactions at the nitrogen during synthesis .
Variations at the C3 Boronate Group
The boronate ester is essential for Suzuki-Miyaura couplings. Alternative substituents at C3 include aryl and alkenyl groups:
Key Observations :
- Aryl vs. Boronate: Non-boronate analogs (e.g., naphthyl, phenyl) lack cross-coupling utility but are valuable in structure-activity relationship (SAR) studies for drug discovery .
- Alkyne Functionalization : The alkyne-substituted analog () enables bioorthogonal reactions, expanding its use in bioconjugation .
Biological Activity
The compound 8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene , also known by its CAS number 1012084-56-8, is a bicyclic nitrogen-containing compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 219.09 g/mol. The structure includes a bicyclic framework that is characteristic of many biologically active compounds.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological activities, including:
-
Cholinesterase Inhibition :
- Similar compounds have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system. For example, a related compound demonstrated an IC50 value of 46.42 µM against BChE and 157.31 µM against AChE .
- Antimicrobial Properties :
- Cytostatic Activity :
Cholinesterase Inhibition Studies
A study focused on the synthesis and characterization of similar bicyclic compounds showed that they effectively inhibit cholinesterase enzymes. The findings indicated that modifications to the dioxaborolane moiety could enhance inhibitory potency against these enzymes, which are targets for Alzheimer's disease treatment.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 157.31 | 46.42 |
| Compound B | 120.00 | 30.00 |
Antimicrobial Activity
In vitro studies have been conducted to evaluate the antimicrobial efficacy of compounds related to this compound:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate promising antimicrobial potential that warrants further investigation.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
-
Study on Neuroprotective Effects :
- A derivative was tested for neuroprotective effects in animal models of neurodegeneration, showing significant improvement in cognitive function and reduced neuronal death.
-
Cancer Cell Line Testing :
- Compounds similar to the target compound were tested against various cancer cell lines (e.g., pancreatic cancer), revealing cytostatic properties that could be leveraged in therapeutic contexts.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis often involves cross-coupling reactions (e.g., Stille or Suzuki couplings) to introduce the dioxaborolane moiety. For example, Suzuki coupling under optimized conditions (e.g., Pd catalysts, base selection) can achieve high yields, while Stille coupling may require stringent anhydrous conditions to avoid side reactions . Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., THF vs. DMF) critically influence stereochemical outcomes and purity.
Q. How can researchers characterize the purity and stereochemical configuration of this compound?
- Methodological Answer : Use HPLC with chiral columns to resolve stereoisomers, complemented by - and -NMR for structural confirmation. For example, -NMR can resolve axial vs. equatorial proton environments in the bicyclic scaffold, while mass spectrometry (HRMS) verifies molecular weight . Polarimetry or X-ray crystallography may further confirm absolute configuration .
Q. What safety precautions are essential when handling this compound, given limited toxicological data?
- Methodological Answer : Assume potential acute toxicity based on structural analogs (e.g., azabicyclic compounds). Use NIOSH/CEN-certified respirators (e.g., P95 filters) for particulate protection and OV/AG/P99 cartridges for organic vapors. Employ full-body protective gear (e.g., Tyvek suits) and ensure fume hoods with HEPA filtration during synthesis .
Advanced Research Questions
Q. How do substituents on the azabicyclo[3.2.1]octene core influence dopamine transporter (DAT) and serotonin transporter (SERT) affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that rigidification of the ethylidenyl bridge enhances DAT/SERT selectivity. For example, 8-methyl substitution improves metabolic stability, while diarylmethoxy groups at C3 modulate lipophilicity and binding kinetics. Radioligand displacement assays (e.g., using -cocaine analogs) quantify affinity changes .
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) for this compound?
- Methodological Answer : When literature data are unavailable (e.g., logP, water solubility), use computational tools (e.g., COSMO-RS) for preliminary predictions. Experimentally, employ differential scanning calorimetry (DSC) for melting point determination and shake-flask methods for solubility profiling in PBS/DMSO mixtures . Cross-validate results with structural analogs (e.g., 8-azabicyclo derivatives) .
Q. How can diastereocontrol be achieved during radical cyclization steps in analog synthesis?
- Methodological Answer : Radical cyclization of allyl-substituted precursors (e.g., 1-allyl-4-bromoazetidin-2-ones) with n-tributyltin hydride/AIBN in toluene achieves >99% diastereomeric excess. Steric effects from bulky substituents (e.g., 3-phenylallyl groups) guide transition-state geometry, favoring endo-adducts .
Data Analysis & Experimental Design
Q. How to design experiments to evaluate sigma receptor selectivity in azabicyclo derivatives?
- Methodological Answer : Use competitive binding assays with -DTG for sigma-1/sigma-2 receptors. For example, 8-azabicyclo[3.2.1]octan-3-ol derivatives exhibit >100-fold selectivity for sigma-2 over sigma-1 when substituted with electron-withdrawing groups (e.g., nitro). Pair assays with functional studies (e.g., calcium flux in HEK293 cells) to confirm antagonism .
Q. What analytical techniques are optimal for detecting decomposition products under varying storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
